A 7.9-Fold Superior Therapeutic Index Over Pentamidine in Murine Models
When prioritized for in-vivo complement inhibition studies, 3,4-dimethoxybenzamidine demonstrates a significantly safer profile than the structurally related clinical agent pentamidine. The hydrochloride salt of the target compound has a subcutaneous LD50 of 505 mg/kg in mice . In contrast, pentamidine exhibits a markedly higher toxicity with a subcutaneous LD50 of 64 mg/kg in the same species, making it approximately 7.9 times more lethal [1].
| Evidence Dimension | Acute systemic toxicity (Lethal Dose, 50%) |
|---|---|
| Target Compound Data | LD50 = 505 mg/kg |
| Comparator Or Baseline | Pentamidine: LD50 = 64 mg/kg |
| Quantified Difference | Target compound is 7.9-fold less toxic |
| Conditions | Subcutaneous route, rodent (mouse) model |
Why This Matters
This large safety margin is crucial for researchers requiring doses that effectively inhibit complement without causing unacceptable toxicity, making the compound a safer alternative to pentamidine for in-vivo proof-of-concept studies.
- [1] DrugFuture. (n.d.). Pentamidine: LD50 in mice (mg/g): 0.064 s.c. View Source
